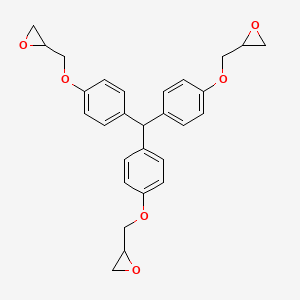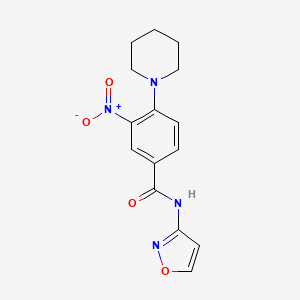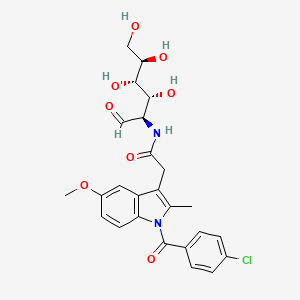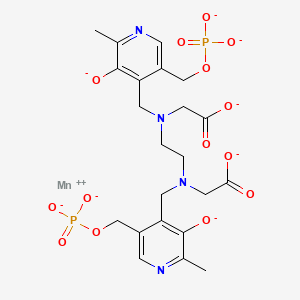![molecular formula C17H19N5O B1231807 N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-1H-indole-3-carbohydrazide](/img/structure/B1231807.png)
N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-1H-indole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-ethyl-3,5-dimethyl-4-pyrazolyl)methylideneamino]-1H-indole-3-carboxamide is an indolecarboxamide.
Scientific Research Applications
Antimicrobial and Anti-inflammatory Properties
N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-1H-indole-3-carbohydrazide derivatives demonstrate significant antimicrobial and anti-inflammatory activities. These properties are attributed to their structure and chemical composition, making them potential candidates for pharmaceutical development in combating various infections and inflammatory conditions (Narayana et al., 2009).
Anticancer and Antiproliferative Activities
These compounds have shown promising results in inhibiting cancer cell growth and proliferation. Various studies indicate their effectiveness against different cancer cell lines, including human liver cancer cells (HepG2) and breast cancer cells (BT474), due to their antiproliferative properties (Datong Zhang et al., 2011).
Applications in Molecular Docking and Spectroscopy
The derivatives of this compound are also utilized in molecular docking and spectroscopy studies. Their unique molecular structure makes them suitable for exploring interactions with various biological targets, which is crucial in drug design and discovery processes (Karrouchi et al., 2020).
Antioxidant Properties
These compounds exhibit significant antioxidant activities, which is essential in combating oxidative stress-related diseases. Their efficacy as antioxidants can be leveraged in developing therapeutic agents for diseases where oxidative stress plays a critical role (Bingul et al., 2019).
Leishmanicidal Activities
Research has shown that certain derivatives of this compound class possess leishmanicidal activities, making them potential candidates for the development of new treatments for leishmaniasis, a tropical disease caused by parasitic protozoans (Bernardino et al., 2006).
Properties
Molecular Formula |
C17H19N5O |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[(E)-(1-ethyl-3,5-dimethylpyrazol-4-yl)methylideneamino]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C17H19N5O/c1-4-22-12(3)14(11(2)21-22)10-19-20-17(23)15-9-18-16-8-6-5-7-13(15)16/h5-10,18H,4H2,1-3H3,(H,20,23)/b19-10+ |
InChI Key |
ZOTYKHWGDRVZAA-VXLYETTFSA-N |
Isomeric SMILES |
CCN1C(=C(C(=N1)C)/C=N/NC(=O)C2=CNC3=CC=CC=C32)C |
SMILES |
CCN1C(=C(C(=N1)C)C=NNC(=O)C2=CNC3=CC=CC=C32)C |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C=NNC(=O)C2=CNC3=CC=CC=C32)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(cyclohexylamino)-2-methyl-1-oxobutan-2-yl]-N-(2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B1231725.png)

![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B1231727.png)
![1-[3-(Dimethylamino)propyl]-3-ethylurea](/img/structure/B1231729.png)
![4-{[8-(morpholin-2-ylmethoxy)-2H-chromen-3-yl]methyl}morpholine](/img/structure/B1231731.png)

![1-(2-Fluorophenyl)-3-[[1-[(2-methylphenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea](/img/structure/B1231733.png)
![2-Bromo-6-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone](/img/structure/B1231736.png)

![[5-(4-Fluorophenyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]-[2-(3-pyridinyl)-1-piperidinyl]methanone](/img/structure/B1231740.png)

![1-[(2-Hydroxyphenyl)methylideneamino]-3-[[phenyl(pyridin-2-yl)methylidene]amino]thiourea](/img/structure/B1231745.png)


